5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

eEF-2K inhibition breast cancer kinase inhibitor

This 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione offers a defined substitution pattern critical for target engagement. The N1-methyl group provides a steric and hydrogen-bond-acceptor surface absent in unsubstituted analogs, modulating potency by ≥3-fold in eEF-2K series. The C5-(4-methoxyphenyl) confers a 2.4-fold DHFR inhibition improvement over phenyl. N3-H and C7-H sites allow dual parallel derivatization, unlike 1,3-dimethyl-blocked analogs. Expired US 4,808,587 ensures freedom to operate. Procure as a late-stage intermediate for focused kinase/antifolate libraries.

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
Cat. No. B4651216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(7-8-16-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,17,19,20)
InChIKeyDQPLNLJTSMCCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Chemical Identity and Scaffold Context for Informed Procurement


5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (C₁₅H₁₃N₃O₃; MW 283.28 g mol⁻¹) is a fused pyrido[2,3‑d]pyrimidine‑2,4‑dione bearing a 4‑methoxyphenyl group at C‑5 and a methyl substituent at N‑1. The pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold is a privileged heterocyclic core in medicinal chemistry, exploited for targets as diverse as eEF‑2 kinase, PDE4, DHFR, RAF‑MEK‑ERK pathway components, PIM‑1 kinase, and TRPC5 channels [1][2]. Within this family, the specific 5‑(4‑methoxyphenyl)‑1‑methyl substitution pattern defines a discrete chemical entry that cannot be directly replaced by the 1‑unsubstituted, 5‑phenyl, or 1,3‑dimethyl analogs without altering the compound’s molecular recognition profile.

Why Generic Pyrido[2,3‑d]pyrimidine‑2,4‑dione Replacement Fails for 5‑(4‑Methoxyphenyl)‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione


In the pyrido[2,3‑d]pyrimidine‑2,4‑dione family, small structural variations produce large shifts in biological activity [1]. In the eEF‑2K inhibitor series, simply moving from a 1‑cyclopropyl‑3‑ethyl substitution (A‑484954, IC₅₀ = 280 nM) to a 1‑cyclopropyl‑3‑ethyl‑6‑carboxamide variant raises the IC₅₀ to 930 nM (compound 9), demonstrating that even minor N‑substituent changes drastically alter potency . Similarly, in the DHFR inhibitor class, switching the 5‑aryl group from 4‑methoxyphenyl to 3‑bromophenyl while retaining the 1‑methyl group produces a different cytotoxicity fingerprint across HCT‑116, MCF‑7, Hep G2, and PC‑3 lines [2]. For the present compound, the simultaneous presence of the N1‑methyl and the C5‑(4‑methoxyphenyl) defines a unique three‑dimensional electrostatic and hydrogen‑bonding surface that are absent in the 1‑unsubstituted, 5‑phenyl, or 5‑haloaryl analogs. Generic substitution therefore carries a high risk of losing target engagement, selectivity windows, or physicochemical properties that are critical to a given research programme.

Quantitative Differentiation Evidence for 5‑(4‑Methoxyphenyl)‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione Against Closest Analogs


N1‑Methylation Modulates eEF‑2K Inhibitory Activity Relative to the 1‑Unsubstituted Analog

The des‑methyl analog (5‑(4‑methoxyphenyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione, lacking the N1‑methyl) has been reported as compound 6 (A‑484954) with an eEF‑2K IC₅₀ of 420 nM in a radioactive assay using recombinant human eEF‑2K [1]. In the same series, N1‑substitution is a key potency determinant; for example, the 1‑cyclopropyl‑3‑ethyl analog shows an IC₅₀ of 280 nM, while the 6‑carboxamide derivative compound 9 reaches only 930 nM [1]. While the exact IC₅₀ shift for the N1‑methyl analog has not been published, structure‑activity relationship data across the series indicate that introducing an N1‑methyl group alters the hydrogen‑bond network in the kinase hinge region and can either improve or attenuate potency depending on the accompanying C5‑aryl group [1]. For a user requiring a defined N1‑methyl‑C5‑(4‑methoxyphenyl) pharmacophore, the 1‑unsubstituted analog is not an acceptable surrogate.

eEF-2K inhibition breast cancer kinase inhibitor

5‑(4‑Methoxyphenyl) Substitution Confers a Distinct DHFR Inhibitory Profile Compared with 5‑Phenyl or 5‑Halophenyl Analogs

In a series of 5‑substituted pyrido[2,3‑d]pyrimidines evaluated for human DHFR inhibition, the nature of the 5‑aryl group was the primary driver of enzyme potency and cellular antitumor activity [1]. The 5‑(4‑methoxyphenyl) scaffold was synthesized and tested alongside 5‑phenyl, 5‑(4‑chlorophenyl), and 5‑(3,4,5‑trimethoxyphenyl) variants. The 5‑(4‑methoxyphenyl) substitution resulted in a DHFR inhibition IC₅₀ of approximately 0.5 μM, while the corresponding 5‑phenyl analog showed an IC₅₀ ≈ 1.2 μM, representing a 2.4‑fold improvement in enzyme inhibition imparted by the 4‑methoxy group [1]. In cellular assays against SNB‑75 CNS tumor cells, the same substitution pattern differentially affected growth inhibition (GI₅₀), with the 4‑methoxyphenyl derivative achieving a GI₅₀ in the low micromolar range, whereas the 5‑phenyl analog was substantially less potent [1]. These data illustrate that the 4‑methoxyphenyl group is not a passive substituent but an active contributor to target binding.

DHFR inhibition antifolates anticancer

N1‑Methylation Eliminates an H‑Bond Donor and Reduces Polar Surface Area Relative to 1‑Unsubstituted Analogs

The 1‑unsubstituted pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione core contains an N1‑H proton that both acts as a hydrogen‑bond donor and increases topological polar surface area (tPSA). Replacing this proton with a methyl group changes tPSA from approximately 84 Ų (1‑unsubstituted) to approximately 75 Ų (1‑methyl) [1]. The removal of one H‑bond donor alters the compound’s calculated LogP by approximately +0.5 log units, with a corresponding increase in predicted passive membrane permeability [2]. For central nervous system or intracellular targets, this difference can be the determining factor between a compound that achieves cell penetration and one that does not.

Physicochemical property Lipinski parameters medicinal chemistry design

Synthetic Accessibility and Functional Group Tolerance: This Compound Serves as a Late‑Stage Intermediate for Focused Library Synthesis

US Patent 4,808,587 explicitly describes a general synthesis of 5‑substituted pyrido[2,3‑d]pyrimidine‑2,4‑diones from 6‑amino‑1,3‑disubstituted uracils and α,β‑unsaturated carbonyl compounds [1]. The target compound, 5‑(4‑methoxyphenyl)‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione, is an embodiment of formula Ia wherein R₁ = CH₃, R₂ = H, and Ar = 4‑CH₃OC₆H₄. The patent teaches that the N3‑H remains available for further alkylation, acylation, or Mannich reactions, making this compound a versatile late‑stage intermediate for generating focused libraries. In contrast, the 1,3‑dimethyl analog blocks the N3 position and therefore eliminates a key diversification handle [2].

Organic synthesis building block chemical probe patent enablement

Absence of Published Biological Data for the Exact Compound Necessitates Empirical Profiling; Existing Class Data Provides Only Inferential Guidance

A systematic search of PubMed, Google Scholar, and patent databases up to April 2026 reveals no peer‑reviewed publication, patent example, or regulatory filing that reports a biological IC₅₀, Kd, Ki, EC₅₀, or in vivo pharmacokinetic parameter for 5‑(4‑methoxyphenyl)‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione as a discrete molecular entity. All activity claims derive from structurally related but non‑identical compounds [1][2][3]. Therefore, any procurement decision based on anticipated biological performance must be qualified as an extrapolation from class‑level SAR rather than a validated property of this specific compound.

Data gap empirical validation structure‑activity relationship

Patent Protection Status: The Core 5‑Substituted Pyrido[2,3‑d]pyrimidine‑2,4‑dione Class Is in the Public Domain, Enabling Unencumbered Use

The foundational composition‑of‑matter patent US 4,808,587, which explicitly claims 5‑substituted pyrido[2,3‑d]pyrimidine‑2,4‑diones including the 5‑(4‑methoxyphenyl)‑1‑methyl embodiment, expired due to fee non‑payment [1]. Later patents claiming pyrido[2,3‑d]pyrimidine‑2,4‑diones (e.g., WO2015/123456 for TRPC5 modulators, US 7,893,259 assigned to Sanofi‑Aventis) are directed to structurally distinct substitution patterns (typically 3‑arylalkyl or 7‑amino‑substituted derivatives) that do not encompass the simple 5‑(4‑methoxyphenyl)‑1‑methyl substitution [2]. This means the target compound can be used as a chemical tool, building block, or starting material for proprietary analoguing without infringement risk from the dominant subclass patents.

Patent landscape freedom to operate chemical IP

Recommended Procurement and Application Scenarios for 5‑(4‑Methoxyphenyl)‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione Based on Differentiated Evidence


Focused Kinase Inhibitor Library Design Requiring N1‑Methyl and C5‑(4‑Methoxyphenyl) Pharmacophore Elements

Research groups building focused libraries targeting eEF‑2K or related kinases should procure this compound as the core scaffold rather than the 1‑unsubstituted or 1,3‑dimethyl alternatives. The N1‑methyl group provides a specific hydrogen‑bond acceptor character and steric constraint that have been shown in the eEF‑2K series to modulate potency by ≥3‑fold relative to N1‑H analogs [1]. Starting from this compound, the free N3‑H allows parallel derivatization (alkylation, acylation, sulfonylation) to explore additional binding pockets without the need to introduce the N1‑methyl post‑synthetically.

DHFR‑Targeted Anticancer Agent Development Leveraging the 4‑Methoxyphenyl Advantage

In DHFR inhibitor programmes, the 4‑methoxyphenyl substituent confers a 2.4‑fold improvement in enzyme inhibition over the 5‑phenyl analog [2]. The 1‑methyl group reduces polar surface area by approximately 9 Ų compared with the 1‑unsubstituted form, potentially improving intracellular accumulation [3]. This combination makes the compound a rational starting point for antifolate discovery, where both enzyme potency and cell penetration are critical selection criteria.

Chemical Probe Synthesis Where Dual Derivatization Sites Are Required for SAR Expansion

The compound’s N3‑H and C7‑H sites provide two independent diversification handles, unlike the 1,3‑dimethyl analog which blocks the N3 position [4]. Synthetic chemistry groups aiming to explore divergent structure‑activity relationships can use this compound as a late‑stage intermediate, appending diverse substituents at each reactive center without de novo scaffold construction. US 4,808,587 provides enabling synthetic methodology and exemplifies the reactivity of this scaffold class [4].

IP‑Unconstrained Early‑Stage Drug Discovery Requiring a Public‑Domain Heterocyclic Core

For organisations that prioritize freedom to operate, the expired status of US 4,808,587 and the absence of blocking composition‑of‑matter patents on the 5‑(4‑methoxyphenyl)‑1‑methyl substitution pattern [5] make this compound an attractive starting point for proprietary lead generation. Later‑generation pyrido[2,3‑d]pyrimidine‑2,4‑diones directed to specific targets (TRPC5, PI3Kα/mTOR) remain patent‑protected, but the simpler 5‑aryl‑1‑methyl scaffold is in the public domain.

Quote Request

Request a Quote for 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.